

Reactivity of the ketone group in 1-(4-Chlorophenoxy)acetone

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Compound of Interest

Compound Name: 1-(4-Chlorophenoxy)acetone

Cat. No.: B107787

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An In-depth Technical Guide to the Reactivity of the Ketone Group in **1-(4-Chlorophenoxy)acetone** for Synthetic and Medicinal Chemistry Applications

Abstract

1-(4-Chlorophenoxy)acetone is a versatile bifunctional molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive ketone group and a chemically stable chlorophenoxy moiety, allows for a wide range of chemical transformations. The chlorophenoxy group is a common feature in many biologically active compounds, making this scaffold particularly attractive for the development of novel pharmaceutical agents and agrochemicals.^{[1][2][3]} This technical guide provides a comprehensive analysis of the reactivity of the ketone functional group within **1-(4-Chlorophenoxy)acetone**. We will explore key transformations including reduction, reductive amination, and aldol condensation, providing not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to 1-(4-Chlorophenoxy)acetone: A Scaffold of Interest

Molecular Structure and Physicochemical Properties

1-(4-Chlorophenoxy)acetone, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, possesses a unique combination of functional groups: an aromatic ether and a ketone.^[4] The ether linkage provides metabolic stability in many biological systems, while the ketone offers a reactive handle for extensive derivatization. The electron-withdrawing nature of the 4-chlorophenyl group subtly influences the reactivity of the adjacent ketone, primarily through inductive effects transmitted via the ether oxygen and methylene spacer.

Table 1: Physicochemical Properties of **1-(4-Chlorophenoxy)acetone**

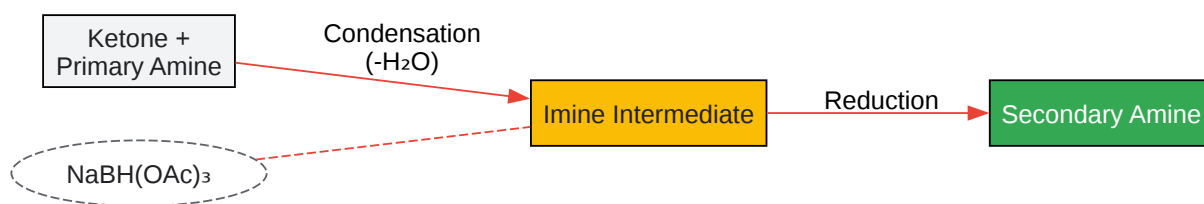
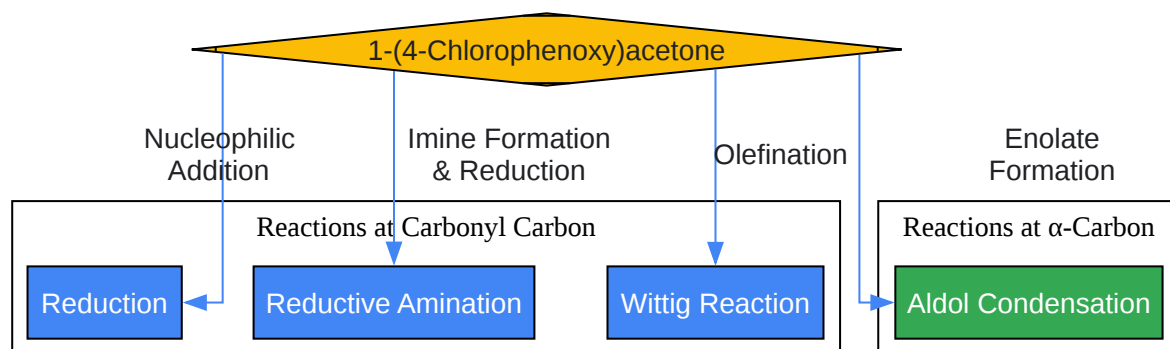
Property	Value	Source
CAS Number	18859-35-3	^[4]
Molecular Formula	C ₉ H ₉ ClO ₂	Calculated
Molecular Weight	184.62 g/mol	Calculated
IUPAC Name	1-(4-chlorophenoxy)propan-2-one	^[4]
Appearance	Expected to be a liquid or low-melting solid	General Knowledge

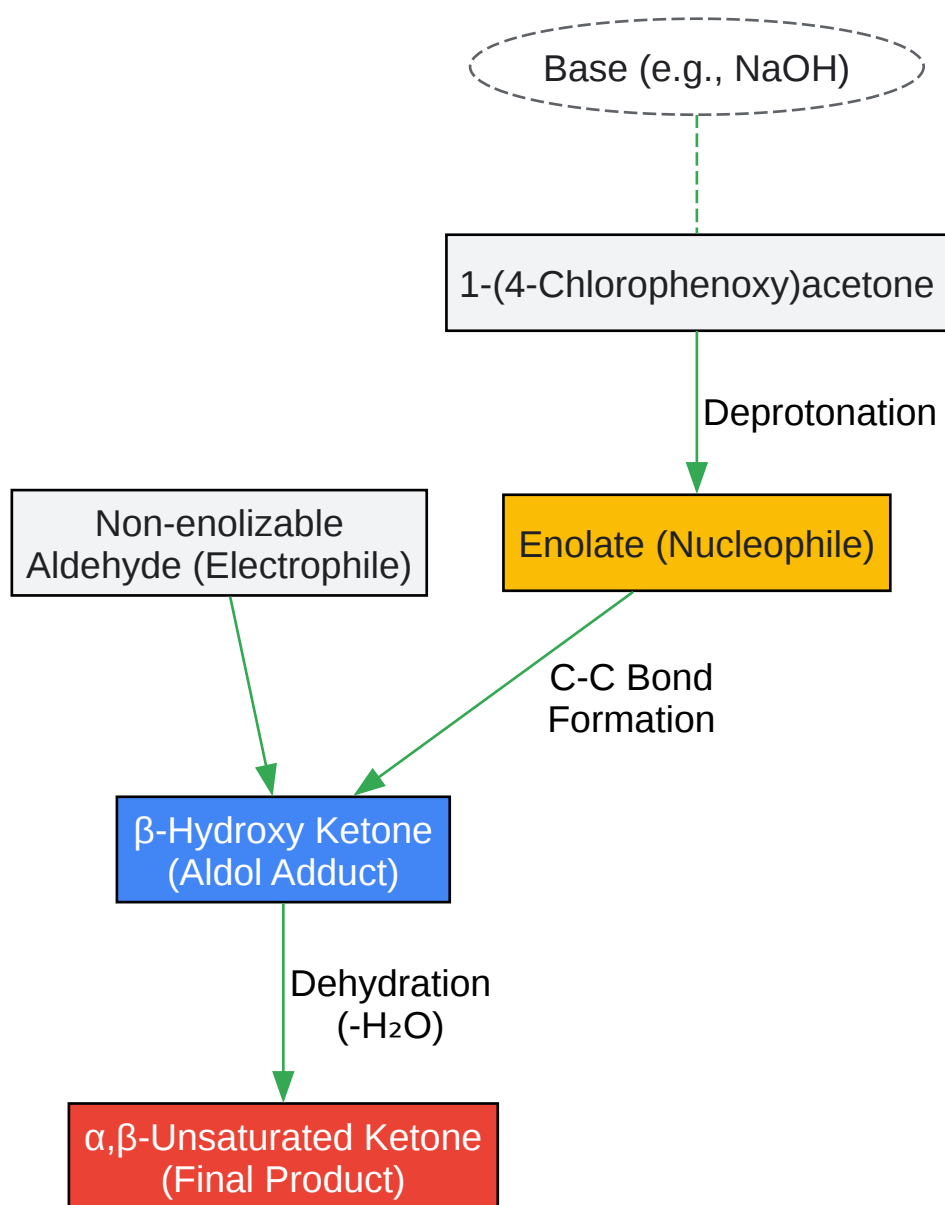
Significance in Medicinal Chemistry and Agrochemicals

The **1-(4-Chlorophenoxy)acetone** core is a privileged scaffold. The chlorophenoxy group is present in numerous commercial products and clinical candidates, including the antifungal agent Climbazole and intermediates for fungicides like difenoconazole.^{[1][2]} Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. The ketone group serves as a critical attachment point for introducing diversity, enabling the synthesis of large chemical libraries for high-throughput screening. By modifying this position, chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.

Overview of Ketone Reactivity

The reactivity of **1-(4-Chlorophenoxy)acetone** is dominated by the chemistry of its ketone group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α -protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This dual reactivity allows for a diverse set of transformations.





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